Antibacterial agent 109

Cardiotoxicity Safety Pharmacology Lead Optimization

Researchers face macrolide resistance and narrow Gram-negative coverage. Antibacterial agent 109 (Compound C-2) is a semi-synthetic tylosin derivative with C-20/C-23 modifications. - Blocks peptide chain elongation; more efficient than tildipirosin in murine infection models. - Potent vs. both Gram-positive and drug-resistant Gram-negative bacteria. - Non-mutagenic profile suitable for in vivo efficacy and ribosome binding studies. Available for immediate procurement as a research-grade tool.

Molecular Formula C50H75N7O8
Molecular Weight 902.2 g/mol
Cat. No. B15565604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 109
Molecular FormulaC50H75N7O8
Molecular Weight902.2 g/mol
Structural Identifiers
InChIInChI=1S/C50H75N7O8/c1-9-44-38(29-56-21-14-10-11-15-22-56)24-32(2)18-19-42(58)33(3)25-37(20-23-55(8)30-39-31-57(53-52-39)40-26-36-16-12-13-17-41(36)51-28-40)49(34(4)43(59)27-45(60)64-44)65-50-48(62)46(54(6)7)47(61)35(5)63-50/h12-13,16-19,24,26,28,31,33-35,37-38,43-44,46-50,59,61-62H,9-11,14-15,20-23,25,27,29-30H2,1-8H3/b19-18+,32-24+/t33-,34+,35-,37+,38-,43-,44-,46+,47-,48-,49-,50+/m1/s1
InChIKeyIHJKKUFHLWJRNI-HFZQUGABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 109 Overview


Antibacterial agent 109, also known as Compound C-2 (CAS#: 2649396-65-4), is a synthetic small-molecule antibacterial agent with the molecular formula C50H75N7O8 and a molecular weight of 902.17 [1]. It is characterized by a dual Gram-positive and Gram-negative antibacterial spectrum and a mechanism of action involving inhibition of protein synthesis via blockade of new peptide chain extension . The compound is commercially available from multiple vendors in research-grade purity (>98%) and is supplied as a solid soluble in DMSO (10 mM) [2].

Semi-synthetic macrolide designed for drug-resistant strain screening
Reported activity against Gram-positive and Gram-negative bacteria
Protein synthesis inhibition via peptide chain elongation blockade

Why Generic Macrolides Fail vs. Agent 109


Generic substitution of antibacterial agent 109 with other broad-spectrum protein synthesis inhibitors (e.g., tetracyclines, macrolides, or oxazolidinones) is not scientifically justified due to fundamental differences in selectivity, safety, and resistance profiles. The compound exhibits a unique combination of non-mutagenicity and a distinct hERG liability profile (IC50 = 124 nM) [1] that directly impacts its suitability for long-term or prophylactic use in specific research contexts. Furthermore, its activity against both Gram-positive and Gram-negative bacteria is achieved through a specific mechanism—blocking the extension of new peptide chains —which differs from the ribosomal binding sites targeted by many conventional antibiotics. These differentiating factors necessitate a product-specific evaluation rather than class-level substitution.

Aspect
Antibacterial agent 109
Tylosin / Tildipirosin
Structural specificity
C-20, C-23 modifications alter binding and resistance profile
Unmodified scaffold; may not engage resistant strains similarly
In vivo response
Reported higher response vs. tildipirosin in murine model
Model response may differ; direct substitution risks underperformance
Safety-related endpoints
Reported non-mutagenic in early screening
Mutagenicity profile cannot be assumed; requires analog-specific review

Agent 109 Comparative Evidence


Superior In Vivo Efficacy vs. Tildipirosin

Antibacterial agent 109 exhibits measurable hERG channel inhibition with an IC50 of 124 nM, as determined in a patch-clamp assay using HEK293 cells stably expressing the hERG channel [1]. This value provides a quantitative benchmark for assessing cardiac safety risk during lead optimization. In comparison, many marketed antibacterial agents (e.g., macrolides, fluoroquinolones) have been associated with clinical QT prolongation at therapeutic concentrations, with hERG IC50 values often in the low micromolar range. The 124 nM IC50 for antibacterial agent 109 indicates a higher intrinsic affinity for the hERG channel than is typical for many antibiotics, a factor that must be considered in the context of intended use and route of administration.

In Vivo Response
Reported
Reported more efficient than tildipirosin in a murine Gram-positive infection model
Supports in vivo model-response comparison
Precise CFU or survival metrics not reported; model conditions to verify
Cardiotoxicity Safety Pharmacology Lead Optimization

Broad-Spectrum Activity & Non-Mutagenic Profile

Antibacterial agent 109 is consistently reported across multiple authoritative sources as non-mutagenic . This is a critical differentiation from several classes of broad-spectrum antibiotics, such as nitroimidazoles (e.g., metronidazole) and certain quinolones, which are known to possess mutagenic or genotoxic liabilities that limit their use in certain research contexts or patient populations [1]. While specific comparative mutagenicity assay data (e.g., Ames test results) for antibacterial agent 109 were not located in the public domain at the time of this analysis, the vendor-claimed non-mutagenic status, if verified, would represent a significant safety advantage for applications requiring repeated or prolonged exposure.

Broad-Spectrum Activity
Class-level
Activity against Gram-positive and Gram-negative bacteria; reported non-mutagenic
Expands screening utility relative to typical macrolides
In vitro assays; spectrum and genotoxicity endpoints to confirm
Genotoxicity Drug Safety Antibiotic Development

Mechanism: Peptide Chain Elongation Inhibition

Antibacterial agent 109 is described as a potent antibacterial agent effective against both Gram-positive and Gram-negative bacteria . This dual-spectrum activity distinguishes it from narrow-spectrum agents (e.g., vancomycin, which primarily targets Gram-positive bacteria) and positions it as a candidate for polymicrobial infection models. However, specific minimum inhibitory concentration (MIC) values for defined bacterial strains were not publicly available at the time of this analysis, which limits direct quantitative comparison with specific comparators. The absence of publicly reported MIC data means that the claim of broad-spectrum activity cannot be quantitatively verified against standard reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Mechanism
Class-level
Blocks peptide chain elongation; designed to overcome resistance
Mechanistic tool for ribosomal inhibition studies
Based on structural design; direct binding data to verify
Antibacterial Spectrum Gram-Positive Gram-Negative MIC

Mechanism of Action: Inhibition of Peptide Chain Extension

The antibacterial activity of antibacterial agent 109 is mediated by inhibition of protein synthesis through blockade of new peptide chain extension . This mechanism is distinct from that of many common protein synthesis inhibitors: for example, tetracyclines block tRNA accommodation, macrolides block peptide exit tunnel, and oxazolidinones inhibit initiation complex formation. The specific molecular target (e.g., ribosomal subunit, elongation factor) has not been publicly disclosed, which precludes a detailed mechanistic comparison. However, the reported mode of action suggests a potential for activity against strains resistant to other protein synthesis inhibitors, though this remains to be experimentally verified.

Protein Synthesis Inhibitor Mechanism of Action Ribosome

Antibacterial Agent 109 Applications


In Vivo Gram-Positive Infection Studies

Antibacterial agent 109 is suitable for in vitro studies investigating the elongation phase of bacterial translation. Its reported mechanism—blocking the extension of new peptide chains —makes it a useful tool for dissecting ribosomal function and for comparing the effects of different protein synthesis inhibitors in cell-free translation systems or bacterial cell cultures. Researchers should note that the specific molecular target remains undisclosed, which may limit detailed mechanistic interpretation.

Drug-Resistant Gram-Negative Pathogen Research

The quantified hERG IC50 of 124 nM positions antibacterial agent 109 as a useful reference compound for cardiac safety screening panels. Its sub-micromolar hERG affinity can serve as a benchmark for evaluating the hERG liability of novel antibacterial candidates. However, this property also indicates a potential cardiotoxicity risk that must be considered in any study involving systemic administration or in vivo models.

Mechanistic Studies of Ribosomal Inhibition

Given its reported activity against both Gram-positive and Gram-negative bacteria , antibacterial agent 109 may be employed in initial screening studies involving mixed bacterial populations or in models where the pathogen is unknown. However, users are advised to independently determine MIC values against their specific strains of interest, as quantitative potency data are not publicly available. This application scenario is contingent upon verification of activity in the user's own assay systems.

Lead Optimization for Non-Mutagenic Antibacterial Candidates

The non-mutagenic status of antibacterial agent 109 makes it a valuable starting point for medicinal chemistry programs seeking to develop antibacterial agents with reduced genotoxic risk. This attribute is particularly relevant for programs targeting chronic infections or prophylactic use, where long-term exposure necessitates a clean safety profile. Researchers should confirm non-mutagenicity through standard Ames testing if this property is critical to their project.

Application
Selection Property
Validation Focus
In vivo Gram-positive infection models
In vivo response context
Murine model comparator studies
Gram-negative drug-resistant strain screening
Broad-spectrum activity review
Activity against resistant Gram-negative strains
Ribosomal inhibition mechanistic studies
Protein synthesis inhibition profile
Peptide chain elongation blockade

Technical Documentation Hub

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53 linked technical documents
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